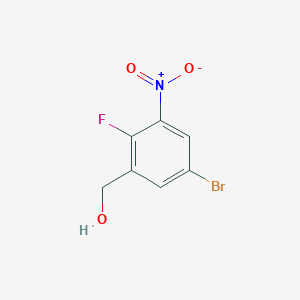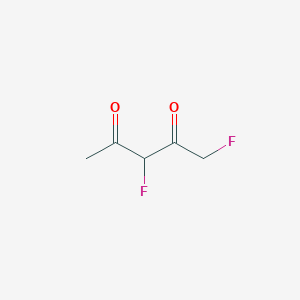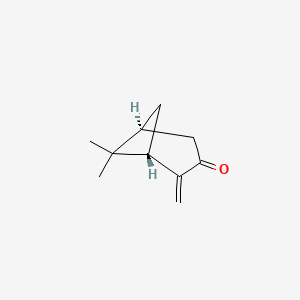![molecular formula C13H8ClFO2 B12846960 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to amines, and subsequent halogenation to introduce chlorine and fluorine atoms. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents.
科学的研究の応用
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.
類似化合物との比較
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-methyl
Uniqueness: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positions of the chlorine, fluorine, and carboxylic acid groups on the biphenyl core. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H8ClFO2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC名 |
2-(4-chloro-3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
InChIキー |
IEHAMQISDRHPCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)


![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)

